

Application Note: Radical Dehalogenation using Tris(trimethylsilyl)silane (TTMSS)

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Compound of Interest

Compound Name: *Tris(triethylsilyl)silane*

CAS No.: 25436-74-2

Cat. No.: B1513444

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Executive Summary & Reagent Clarification

This guide details the protocol for using Tris(trimethylsilyl)silane (TTMSS), commonly known as Chatgililoglu's Reagent, for the radical dehalogenation of alkyl halides.

CRITICAL REAGENT NOTE: While the request specified **Tris(triethylsilyl)silane**, the industry standard "Supersilane" used for radical dehalogenation is Tris(trimethylsilyl)silane [

; CAS: 1873-77-4]. The Triethyl analogue is significantly bulkier and rarely employed in standard pharmaceutical protocols. To ensure this guide provides actionable, field-validated utility, the protocols below focus on the standard Trimethyl variant. If the Triethyl analogue is strictly required for steric reasons, the same molar equivalents apply, but reaction times may increase due to steric hindrance.

Why TTMSS? Historically, Tributyltin Hydride (

) was the gold standard for radical reductions. However, organotin compounds are highly toxic, difficult to remove from reaction mixtures, and strictly regulated in pharmaceutical intermediates (ICH Q3D guidelines). TTMSS offers a non-toxic, environmentally benign alternative with comparable hydrogen-donating ability (

) and superior ease of purification.

Technical Basis & Mechanism

Comparative Properties

The success of TTMSS relies on the weakness of the Si-H bond, which allows for efficient hydrogen abstraction by alkyl radicals, propagating the chain.

Feature	Tris(trimethylsilyl)silane (TTMSS)	Tributyltin Hydride ()
Bond Dissociation Energy (Si-H vs Sn-H)	~79 kcal/mol	~74 kcal/mol
Rate Constant (at 25°C)	(Primary Alkyl)	(Primary Alkyl)
Toxicity	Low (Silicone-like byproducts)	High (Neurotoxin, Endocrine disruptor)
Purification	Byproducts are non-polar/volatile	Difficult (Tin residues persist)
Stability	Air stable (slow oxidation)	Air sensitive

Reaction Mechanism

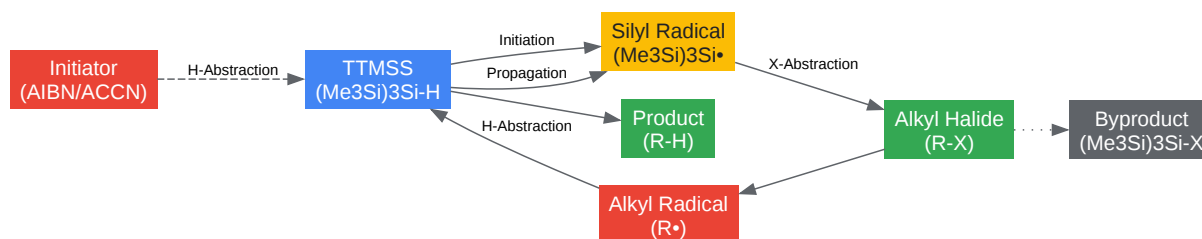
The reaction proceeds via a radical chain mechanism initiated thermally or photochemically.

- Initiation: AIBN decomposes to form radicals, which abstract Hydrogen from TTMSS, generating the silyl radical [].
- Propagation Cycle:
 - Step A: The silyl radical abstracts the halogen (X) from the alkyl halide (R-X), forming a silyl halide and an alkyl radical (

).

- Step B: The alkyl radical (

) abstracts a Hydrogen from a fresh molecule of TTMSS, forming the reduced product (R-H) and regenerating the silyl radical.



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Figure 1: The radical chain propagation cycle of TTMSS mediated dehalogenation. The silyl radical acts as the halogen abstractor, while the parent silane acts as the hydrogen donor.

Experimental Protocol

Materials

- Substrate: Alkyl Halide (Bromides and Iodides react fastest; Chlorides are sluggish and may require modification).
- Reagent: Tris(trimethylsilyl)silane (TTMSS) (1.1 – 1.2 equivalents).
- Initiator: AIBN (Azobisisobutyronitrile) or ACCN (1,1'-Azobis(cyclohexanecarbonitrile)).
- Solvent: Toluene, Benzene, or Cyclohexane (Degassed).

Standard Procedure (Thermal Initiation)

Step 1: Preparation & Degassing (Critical) Oxygen is a radical scavenger (triplet diradical) and will quench the reaction, leading to poor yields and silylated byproducts.

- Dissolve the Alkyl Halide (1.0 mmol) in dry Toluene (5–10 mL, 0.1–0.2 M concentration).
- Add TTMSS (1.2 mmol, 1.2 eq).
- Add AIBN (0.1 mmol, 0.1 eq).
- Degas the solution: Bubble dry Argon or Nitrogen through the solution for 15–20 minutes. Alternatively, perform 3 cycles of Freeze-Pump-Thaw.

Step 2: Reaction

- Heat the reaction mixture to 80–90°C (Reflux for Benzene/Toluene).
- Monitor by TLC.
 - Note: Iodides usually react within 1–2 hours. Bromides may take 2–6 hours.
- If the reaction stalls (incomplete conversion after 4 hours), cool slightly, add an additional 0.05 eq of AIBN, degas briefly, and resume heating.

Step 3: Workup & Purification The primary byproduct is Tris(trimethylsilyl)silyl halide [

]. Unlike tin byproducts, this is not highly polar or toxic.

- Concentrate the solvent under reduced pressure (Rotovap).
- Option A (Flash Chromatography): The silyl byproduct is non-polar (moves with the solvent front in Hexanes). The reduced product (R-H) is often more polar. Run a short silica plug using 100% Hexanes/Pentane to flush the silyl byproducts, then switch to a more polar solvent (EtOAc/Hexane mix) to elute your product.
- Option B (Hydrolysis): If the product and silyl byproduct co-elute, treat the crude mixture with THF/MeOH and a catalytic amount of

or TBAF. This hydrolyses the silyl species into highly polar silanols/siloxanes, which stay at the baseline during chromatography.

Optimization & Troubleshooting

Issue	Probable Cause	Corrective Action
No Reaction	Oxygen quenching or Old Initiator	Degas rigorously (20 min). Recrystallize AIBN from methanol.
Incomplete Conversion	Chain termination	Add TTMS via syringe pump (slow addition) to keep radical concentration low, or add "booster" AIBN.
Direct Reduction of Other Groups	TTMSS is too reactive	TTMSS is generally chemoselective. It tolerates esters, ketones, and carbamates. If alkenes are present, ensure low concentration to prevent hydro-silylation.
Separation Issues	Product co-elutes with Silane	Use the "Hydrolysis Workup" (Option B above) to degrade the silane byproduct.

Scope of Halides

- Alkyl Iodides (R-I): Excellent. Fast reaction.
- Alkyl Bromides (R-Br): Good. Standard conditions apply.
- Alkyl Chlorides (R-Cl): Poor. The C-Cl bond is too strong. Requires higher temperatures or modification of the silane (e.g., using polarity-reversal catalysis with thiols).
- Xanthates (Barton-McCombie): TTMSS is an excellent substitute for Tin in deoxygenation reactions.

References

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